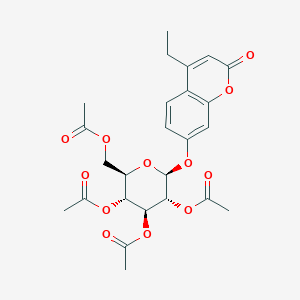
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: The addition of a chlorine atom to the benzoyl group.
Piperidine Formation: The formation of the piperidine ring structure.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of certain biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H21ClN2O3 |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-14(25)15-4-8-19(9-5-15)23-20(26)16-10-12-24(13-11-16)21(27)17-2-6-18(22)7-3-17/h2-9,16H,10-13H2,1H3,(H,23,26) |
Clé InChI |
FUSQHFYCCCZQNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959094.png)
![N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B14959100.png)
![2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14959104.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)





![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B14959159.png)
![N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14959164.png)
methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)
